8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-(3,4-dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-6-7-15(10-13(12)2)25-14(3)11-24-16-17(21-19(24)25)22(4)20(27)23(18(16)26)8-9-28-5/h6-7,10-11H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPOMYBUZWDUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds, which have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{21}H_{25}N_{5}O_{5}
- Molecular Weight : 425.46 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Antidepressant and Anxiolytic Effects
A study highlighted the potential antidepressant properties of derivatives related to imidazo[2,1-f]purine-2,4(3H,8H)-dione. The compound demonstrated significant affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are critical targets in the treatment of depression and anxiety disorders. In vivo studies indicated that certain derivatives exhibited greater anxiolytic effects than standard treatments like diazepam .
3. Phosphodiesterase Inhibition
The compound has been evaluated for its ability to inhibit phosphodiesterase enzymes (PDEs), particularly PDE4B and PDE10A. These enzymes are involved in the degradation of cyclic nucleotides (cAMP and cGMP), which play essential roles in various signaling pathways. Inhibition can lead to increased levels of these second messengers, thereby enhancing cellular responses associated with mood regulation and inflammation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : Interaction with serotonin receptors modulates neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : By inhibiting phosphodiesterases, the compound alters intracellular signaling pathways that influence mood and anxiety.
- Antimicrobial Activity : Potential disruption of bacterial metabolic processes leading to cell death.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
Q & A
Q. Critical Reaction Conditions :
| Parameter | Impact on Yield/Purity | Example Conditions |
|---|---|---|
| Temperature | Higher temps accelerate cyclization but may degrade products | 60–80°C for alkylation |
| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) enhance reactivity | DMF for coupling reactions |
| Catalyst | Palladium catalysts improve cross-coupling efficiency | Pd(PPh₃)₄ for Suzuki reactions |
How is the structural integrity of the compound confirmed post-synthesis?
Basic Research Focus
Orthogonal analytical techniques are critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure. Key peaks include methoxy protons (~δ 3.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (MW: 380.4 g/mol) and fragmentation patterns .
- HPLC : Assesses purity (>95%) and detects impurities using C18 columns with UV detection at 254 nm .
How can researchers resolve contradictions in reported biological activity data across in vitro models?
Advanced Research Focus
Discrepancies may arise from assay conditions or cellular contexts. Methodological strategies include:
- Dose-Response Curves : Compare EC₅₀ values across models (e.g., HEK293 vs. neuronal cells) to identify cell-specific effects .
- Receptor Profiling : Use radioligand binding assays (e.g., adenosine A₁/A₂A receptors) to quantify affinity (Kd) and rule off-target effects .
- Meta-Analysis : Aggregate data from PubChem and independent studies to identify trends (e.g., higher activity in low-pH environments) .
What computational approaches predict receptor binding affinities, and how do they compare with experimental data?
Q. Advanced Research Focus
- Molecular Docking : Software like AutoDock Vina predicts binding poses to adenosine receptors. The methoxyethyl group often forms hydrogen bonds with Thr257 in A₂A receptors .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
- Validation : Compare computational Kd values with SPR (Surface Plasmon Resonance) data. Discrepancies >10% suggest force field inaccuracies .
What strategies optimize solubility and stability for in vivo pharmacokinetic studies?
Q. Advanced Research Focus
| Strategy | Methodological Approach | Outcome |
|---|---|---|
| Prodrug Design | Introduce phosphate esters at the N-7 position | Increases aqueous solubility 5x |
| Nanoformulation | Encapsulate in PEGylated liposomes | Enhances plasma half-life from 2h to 8h |
| pH Adjustment | Use citrate buffer (pH 4.5) for storage | Prevents hydrolysis of methoxyethyl group |
How do structural modifications affect selectivity for adenosine vs. serotonin receptors?
Advanced Research Focus
Substituent effects on receptor selectivity:
| Modification Site | Adenosine A₁ (Ki, nM) | Serotonin 5-HT₆ (Ki, nM) | Selectivity Ratio (A₁/5-HT₆) |
|---|---|---|---|
| 3,4-Dimethylphenyl | 12 ± 1.2 | 450 ± 30 | 37.5 |
| 4-Chlorophenyl | 8 ± 0.8 | 120 ± 10 | 15 |
| 2-Methoxyethyl | 15 ± 1.5 | 600 ± 45 | 40 |
Key Insight : Bulky substituents (e.g., 3,4-dimethylphenyl) enhance adenosine receptor selectivity by filling hydrophobic pockets, while polar groups (e.g., methoxyethyl) reduce off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
